N-butyl-N'-(2-pyridinylmethyl)urea
Description
N-Butyl-N'-(2-pyridinylmethyl)urea is a urea derivative characterized by a butyl group attached to one nitrogen atom and a 2-pyridinylmethyl substituent on the adjacent nitrogen. The pyridinylmethyl moiety introduces aromatic and hydrogen-bonding capabilities, while the butyl chain contributes hydrophobicity. This structural combination may influence its physicochemical properties, such as solubility and logP, as well as its biological interactions.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27g/mol |
IUPAC Name |
1-butyl-3-(pyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C11H17N3O/c1-2-3-7-13-11(15)14-9-10-6-4-5-8-12-10/h4-6,8H,2-3,7,9H2,1H3,(H2,13,14,15) |
InChI Key |
CXIRPNPCWJLYPS-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NCC1=CC=CC=N1 |
Canonical SMILES |
CCCCNC(=O)NCC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Urea Herbicides
- Neburon (N-Butyl-N'-(3,4-Dichlorophenyl)-N-Methylurea) :
Neburon, a herbicide, replaces the pyridinylmethyl group with a 3,4-dichlorophenyl ring. The dichlorophenyl group enhances lipophilicity, increasing soil persistence compared to N-butyl-N'-(2-pyridinylmethyl)urea. Neburon’s environmental half-life exceeds 150 days, whereas the pyridine-containing analog may degrade faster due to reduced electron-withdrawing effects .
| Compound | Substituents | Molecular Weight | Key Application | LogP (Predicted) |
|---|---|---|---|---|
| This compound | Butyl, 2-pyridinylmethyl | ~223.3 (estimated) | Not reported | ~1.8 |
| Neburon | Butyl, 3,4-dichlorophenyl | 275.2 | Herbicide | 3.5 |
Antiviral Uracil Derivatives
- HEPT Derivatives (e.g., Compound XXI) :
These anti-HIV agents, such as 3-(3,5-dimethylbenzyl)-1-(2-pyridinylmethyl)-2,4(1H,3H)-pyrimidinedione, share the 2-pyridinylmethyl group but incorporate a pyrimidinedione core. The pyridinylmethyl group in HEPT derivatives enhances binding to HIV-1 reverse transcriptase, with EC₅₀ values < 1 µM. This compound lacks the pyrimidinedione scaffold, likely reducing antiviral potency .
Clinical Hydroxyquinolines
- It inhibits metalloproteases via metal chelation, a mechanism distinct from urea-based compounds. The absence of a urea backbone in clioquinol highlights the role of the pyridinylmethyl group in diverse pharmacological contexts .
Pesticidal Ureas
- Cumyluron (N-((2-Chlorophenyl)methyl)-N'-(1-Methyl-1-Phenylethyl)Urea): Cumyluron’s 2-chlorophenyl and tert-alkyl groups confer herbicidal activity by inhibiting cellulose biosynthesis.
Toxicological Profiles
- 1-Butyl-3-(2-Furoyl)Urea: This analog exhibits moderate toxicity (oral LD₅₀ in mice: 730 mg/kg) and emits toxic NOx fumes upon decomposition.
Key Structural and Functional Insights
- Substituent Effects: Pyridinylmethyl vs. Aryl Halides: Pyridinylmethyl enhances hydrogen-bonding capacity, favoring target-specific interactions (e.g., enzyme inhibition), whereas halogenated aryl groups (e.g., Neburon) improve environmental stability.
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